molecular formula C11H16ClFN4 B12216033 1-(2-fluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride

1-(2-fluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12216033
M. Wt: 258.72 g/mol
InChI Key: BKEBSQMPFUVIIX-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride is an organic compound with a complex structure that includes a pyrazole ring, a fluoroethyl group, and a methylpyrrole moiety

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride typically involves multiple steps:

    Synthetic Routes: The preparation begins with the formation of the pyrazole ring, followed by the introduction of the fluoroethyl group and the methylpyrrole moiety. Specific reagents and catalysts are used to facilitate these reactions.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, pressures, and solvents to ensure the desired product is obtained.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes and large-scale reactors to produce the compound efficiently and in high yields.

Chemical Reactions Analysis

1-(2-fluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(2-fluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, aiding in the development of new compounds and materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or other cellular functions, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

1-(2-fluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(2-fluoroethyl)-1H-pyrazol-3-ylmethyl and 1-(2-fluoroethyl)-1H-pyrazol-4-ylmethyl share structural similarities.

    Uniqueness: The presence of the fluoroethyl group and the methylpyrrole moiety in this compound distinguishes it from other compounds, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C11H16ClFN4

Molecular Weight

258.72 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H15FN4.ClH/c1-15-5-2-3-11(15)8-13-10-7-14-16(9-10)6-4-12;/h2-3,5,7,9,13H,4,6,8H2,1H3;1H

InChI Key

BKEBSQMPFUVIIX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC2=CN(N=C2)CCF.Cl

Origin of Product

United States

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